molecular formula C19H17N5 B2633454 N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 384374-30-5

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2633454
CAS No.: 384374-30-5
M. Wt: 315.38
InChI Key: OLCBTYLDFLSDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a recognized and potent ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases [Source] . Its primary research value lies in the dissection of Src kinase signaling pathways, which are critically implicated in cellular processes such as proliferation, differentiation, and survival. Dysregulation of Src activity is a hallmark of oncogenesis and metastasis in various cancers, including colon, breast, and pancreatic tumors [Source] . Consequently, this compound serves as a crucial pharmacological tool for investigating the role of Src in cancer cell motility, invasion, and angiogenesis. By selectively inhibiting Src, researchers can elucidate its function in vitro and in vivo models, providing valuable insights into potential therapeutic strategies aimed at halting tumor progression and metastatic spread. Its application extends to studies in other pathological conditions where Src kinase signaling is involved, such as osteoporosis and vascular permeability, making it a versatile compound for basic and translational research.

Properties

IUPAC Name

N-(3-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13-6-8-16(9-7-13)24-19-17(11-22-24)18(20-12-21-19)23-15-5-3-4-14(2)10-15/h3-12H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCBTYLDFLSDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate substituted anilines with pyrazolo[3,4-d]pyrimidine precursors. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are crucial for various cellular processes, including cell cycle regulation and signal transduction. The compound has shown promising results in inhibiting cyclin-dependent kinases (CDKs), particularly CDK16, which is implicated in cell cycle regulation and cancer progression.

  • Case Study : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit selective inhibition of CDK16 with an EC50 value of approximately 33 nM. This suggests that modifications to the pyrazolo scaffold can enhance selectivity and potency against specific kinases while minimizing off-target effects .

Cancer Research

The compound's ability to target specific kinases makes it a candidate for cancer therapy. By inhibiting CDK16, it induces cell cycle arrest in cancer cells, leading to reduced proliferation.

  • Data Table: Inhibition Potency Against Various Kinases
CompoundTarget KinaseEC50 (nM)
43dCDK1633
43dPCTAIRE Family20–120
43dPFTAIRE Family50–180

This table illustrates the compound's potency against different kinases within the PCTAIRE family, highlighting its potential as a targeted cancer therapeutic .

Inflammation Modulation

Beyond its kinase inhibition properties, N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its effects on inflammatory pathways. The compound has demonstrated the ability to ameliorate systemic and intestinal inflammation in experimental models.

  • Case Study : In animal studies, treatment with pyrazolo[3,4-d]pyrimidine derivatives resulted in significant reductions in inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity.

Synthesis Overview

The synthesis typically begins with the formation of the pyrazolo core followed by substitution reactions that introduce various aromatic groups. The structure-activity relationship studies have shown that small changes in substituents can lead to significant differences in kinase selectivity and potency.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with kinase enzymes. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts critical signaling pathways that regulate cell proliferation, survival, and migration, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Methyl groups (as in the target compound) generally improve synthetic yields compared to halogenated analogs. For example, compound 3a (48% yield) contrasts with halogenated derivatives like S29 , where yields are unreported but likely lower due to steric and electronic challenges .
  • Bulky groups (e.g., tert-butyl in PPI ) may reduce reaction efficiency but enhance target specificity .

Halogens (e.g., Cl in S29) improve binding affinity to kinases via polar interactions . The target compound’s 3-methylphenyl group may induce steric hindrance compared to para-substituted analogs (e.g., PPI), altering receptor interactions .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Polar substituents (e.g., morpholinoethylthio in ) improve aqueous solubility, whereas methyl groups may necessitate prodrug strategies .

Biological Activity

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This compound exhibits structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C14H15N5C_{14}H_{15}N_{5} with a molecular weight of 253.31 g/mol. It contains a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic ATP, thus facilitating interactions with tyrosine kinases (TKs) involved in cancer progression.

Chemical Properties:

  • IUPAC Name: N-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS Number: 1285277-23-7
  • Purity: ≥ 95%

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The compound under discussion has shown promising results in inhibiting the proliferation of neuroblastoma cells and other cancer types.

Key Findings:

  • Inhibition of Tyrosine Kinases: The compound acts as an inhibitor of c-Src and Bcr-Abl TKs, which are crucial in cancer signaling pathways. In vitro studies have demonstrated submicromolar IC50 values against these targets, indicating high potency .
  • Cytotoxicity Profiles: Studies have reported IC50 values for the compound when tested on human neuroblastoma SH-SY5Y cell lines. For instance, liposomal formulations of related compounds showed enhanced cytotoxicity compared to their free drug counterparts .
CompoundCell LineIC50 (μM)Reference
This compoundSH-SY5Y8.63
Liposomal FormulationSH-SY5Y1.90

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Proliferation: By blocking key signaling pathways mediated by TKs.
  • Induction of Apoptosis: Evidence suggests that treatment with pyrazolo[3,4-d]pyrimidines can lead to programmed cell death in cancer cells.
  • Reduction in Tumor Volume: In xenograft mouse models, significant reductions in tumor size were observed following treatment with this class of compounds .

Study 1: Neuroblastoma Treatment

A study focused on the efficacy of pyrazolo[3,4-d]pyrimidines against neuroblastoma has shown that encapsulating these compounds in nanoparticles enhances their solubility and bioavailability. The study highlighted that the encapsulated form exhibited higher cytotoxicity than the free drug .

Study 2: Broad Spectrum Activity

Another investigation evaluated the activity of various pyrazolo[3,4-d]pyrimidines against a range of cancer cell lines including glioblastoma and prostate cancer. Results indicated that these compounds could effectively inhibit cell growth across multiple cancer types due to their shared mechanism targeting TKs .

Q & A

What are the common synthetic routes for N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

Level: Basic
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Alkylation: Reaction of pyrazolo[3,4-d]pyrimidin-4-amine precursors with alkyl/aryl halides in dry acetonitrile, followed by solvent evaporation and recrystallization (yields ~60-75%) .
  • Urea/thiourea derivatives: Treatment with isocyanates/isothiocyanates in dichloromethane under reflux, with recrystallization in acetonitrile .
  • Suzuki coupling: For introducing aromatic substituents, palladium-catalyzed cross-coupling with boronic acids (e.g., 6-cyclobutoxynaphthalene-2-yl derivatives) .

Optimization Tips:

  • Use anhydrous solvents (e.g., acetonitrile, DMF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Recrystallize in polar solvents (e.g., ethanol, acetonitrile) to enhance purity (>95%) .

How is the compound characterized structurally, and what analytical methods validate its purity?

Level: Basic
Answer:
Structural Characterization:

  • 1H/13C NMR: Key signals include aromatic protons (δ 7.2-8.5 ppm), methyl groups (δ 2.3-2.5 ppm), and amine protons (δ 5.5-6.0 ppm) .
  • IR Spectroscopy: Confirm NH stretching (~3300 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • HRMS: Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .

Purity Validation:

  • HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C 61.63% vs. 61.50% for a related compound) .

What biological targets are associated with this compound, and how are inhibitory activities assayed?

Level: Advanced
Answer:
Key Targets:

  • Kinases: Src-family kinases (e.g., Lck, IC50 = 5 nM), Bcr-Abl, and RET kinase .
  • Antiviral Activity: Potential SARS-CoV-2 Mpro inhibition predicted via molecular docking (affinity ~100 nM) .

Assay Methodologies:

  • Kinase Inhibition:
    • Use recombinant kinases in radiometric assays (32P-ATP incorporation) or fluorescence-based ADP-Glo™ assays .
    • Validate selectivity against panels of 50+ kinases (e.g., >8000-fold selectivity over ZAP-70) .
  • Cellular Assays: Measure downstream effects (e.g., RET-mediated ERK1/2 phosphorylation in MCF-7 cells at 100 nM) .

How can computational methods guide the optimization of this scaffold for kinase selectivity?

Level: Advanced
Answer:
Strategies:

  • Docking Studies: Use crystal structures (e.g., PDB 2SRC) to model hydrophobic interactions with the ATP-binding pocket. Substituents at the 3-position (e.g., 4-methylphenyl) enhance affinity .
  • MD Simulations: Assess binding stability over 100 ns trajectories; modifications like piperidine-methyl groups improve residence time .
  • QSAR Models: Correlate substituent electronegativity with IC50 values (e.g., electron-withdrawing groups enhance RET inhibition) .

Case Study:
Replacing tert-butyl with cyclopropoxynaphthalene improved CNS penetration and reduced hERG liability in Toxoplasma CDPK1 inhibitors .

What strategies address discrepancies in biological activity data across studies?

Level: Advanced
Answer:
Common Issues:

  • Variability in kinase assay conditions (e.g., ATP concentrations, enzyme sources).
  • Off-target effects (e.g., PP1 analogs inhibit p38 MAPK at >1 μM ).

Resolution Methods:

  • Dose-Response Curves: Use 10-point IC50 measurements to confirm potency thresholds.
  • Counter-Screens: Test against unrelated targets (e.g., carbonic anhydrase) to rule out nonspecific inhibition .
  • Orthogonal Assays: Combine biochemical (e.g., kinase activity) and cellular (e.g., ERK phosphorylation) readouts .

How are PROTACs derived from this compound designed to degrade oncogenic targets?

Level: Advanced
Answer:
Design Principles:

  • Linker Optimization: Attach E3 ligase ligands (e.g., thalidomide analogs) via alkyl/PEG spacers to balance solubility and degradation efficiency .
  • Ternary Complex Formation: Confirm target-PROTAC-E3 ligase engagement via bioluminescence resonance energy transfer (BRET) .

Example:
A PROTAC linking 3-(4-phenoxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-amine to a VHL ligand achieved >80% BTK degradation in lymphoma cells at 100 nM .

What synthetic modifications reduce mutagenicity or off-target toxicity?

Level: Advanced
Answer:
Toxicity Mitigation:

  • Structural Tweaks: Replace mutagenic aryl groups (e.g., benzyl) with saturated rings (e.g., piperidine), reducing Ames test positivity .
  • hERG Inhibition: Introduce polar groups (e.g., morpholine) to lower LogP (<3) and avoid potassium channel binding .

Example:
Adding a methylpiperidine group to 3-(6-cyclobutoxynaphthalen-2-yl) derivatives reduced hERG IC50 from 10 μM to >30 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.